
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone is a complex organic molecule with potential pharmacological applications. Its structure features a combination of piperidine and pyrimidine moieties, which are known to exhibit various biological activities. This article aims to explore the biological activity of this compound, including its pharmacodynamics, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C19H23N3O3, with a molecular weight of approximately 341.4 g/mol. The structure includes:
- Piperidine ring : A six-membered saturated heterocyclic compound.
- Pyrimidine moiety : Contributes to the compound's biological activity.
- Methanone functional group : Implicates potential reactivity in biological systems.
Research indicates that the compound may interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it could act as an enzyme inhibitor, particularly in pathways related to inflammation and cancer.
Key Findings :
- Inhibition of PDE4 : Similar compounds have been shown to inhibit phosphodiesterase 4 (PDE4), which is involved in inflammatory responses. Selective PDE4 inhibitors have demonstrated efficacy in reducing airway hyperreactivity in asthmatic models .
- Anticancer Potential : Derivatives of pyrimidine structures are often investigated for their anticancer properties. For instance, fluorinated pyrimidines like 5-Fluorouracil are widely used in cancer therapy due to their ability to interfere with DNA synthesis .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
Modification | Structural Change | Biological Impact |
---|---|---|
Substituent on Pyrimidine | Addition of halides or alkyl groups | Enhanced metabolic stability and activity |
Piperidine Ring Alteration | Changing substituents on the piperidine ring | Modulation of receptor binding affinity |
Methanone Variation | Different carbonyl substituents | Altered pharmacokinetic properties |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the piperidine ring : Using appropriate amines and aldehydes.
- Pyrimidine integration : Employing nucleophilic substitution reactions to attach the pyrimidine moiety.
- Final coupling reaction : Combining all components through condensation reactions to yield the final product.
Case Studies
- In Vivo Studies : In animal models, compounds similar to this compound have been evaluated for their effects on inflammatory markers. For example, PDE4 inhibitors demonstrated reduced eosinophil counts and improved lung histology in asthma models .
- Clinical Relevance : The structural analogs have been explored for their potential use in treating conditions such as chronic obstructive pulmonary disease (COPD) and various cancers due to their ability to modulate inflammatory pathways .
Propiedades
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(6-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-12-9-17(21-13(2)20-12)25-15-5-4-8-22(11-15)18(23)14-6-7-16(24-3)19-10-14/h6-7,9-10,15H,4-5,8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLARJMUZJROYKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CN=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.